NAN-190 hydrobromide

5-HT1A pharmacology partial agonism intrinsic activity

Select NAN-190 hydrobromide to investigate partial agonism at presynaptic 5-HT1A autoreceptors. With an intrinsic activity of 0.1–0.3, it provides an essential intermediate phenotype between silent antagonists (α≈0) and full agonists, enabling studies on serotonergic firing. Its unique polypharmacology, including sub-nanomolar α1-adrenergic affinity and Nav1.7 blockade, requires mandatory α1-antagonist controls (e.g., prazosin) for behavioral assays >2.5 mg/kg. Order ≥98% purity for reliable R&D.

Molecular Formula C23H28BrN3O3
Molecular Weight 474.4 g/mol
CAS No. 115388-32-4
Cat. No. B1676930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAN-190 hydrobromide
CAS115388-32-4
Synonyms1-(2-methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
NAN 190
NAN-190
Molecular FormulaC23H28BrN3O3
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br
InChIInChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H
InChIKeyAXRUEPFPTQYHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NAN-190 Hydrobromide (CAS 115388-32-4): 5-HT1A Receptor Ligand with Mixed Antagonist/Partial Agonist Properties for Serotonergic Research


NAN-190 hydrobromide is an arylpiperazine derivative that functions as a mixed antagonist and partial agonist at the serotonin 5-HT1A receptor subtype [1]. The compound inhibits radioligand binding to 5-HT1A sites in rat hippocampal membranes with a reported Ki of 2 nM [2]. Unlike silent antagonists such as WAY-100635, NAN-190 exhibits intrinsic activity in the range of 0.1–0.3 at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus [3]. Additionally, NAN-190 demonstrates significant affinity for α1-adrenergic receptors (Ki = 0.8 nM) and blocks α2-adrenoceptors, a polypharmacology that distinguishes it from more selective 5-HT1A ligands [4][5]. More recently, NAN-190 was identified as a state-dependent Nav1.7 sodium channel blocker, expanding its research utility beyond serotonergic systems [6].

Why NAN-190 Hydrobromide Cannot Be Substituted with WAY-100635 or Other 5-HT1A Antagonists in Specific Research Applications


The 5-HT1A antagonist class encompasses compounds with fundamentally divergent pharmacological profiles that preclude generic interchangeability. Silent antagonists such as WAY-100635 (Ki = 0.39 nM) exhibit negligible intrinsic activity and high selectivity, while NAN-190 functions as a partial agonist at presynaptic 5-HT1A autoreceptors with calculated intrinsic activity of 0.1–0.3 [1]. This distinction produces opposing effects on 5-HT release in microdialysis studies: NAN-190 mimics 8-OH-DPAT in reducing hippocampal 5-HT output, whereas silent antagonists do not [2]. Furthermore, NAN-190 binds α1-adrenergic receptors with sub-nanomolar affinity (Ki = 0.8 nM) and potently blocks α2-adrenoceptors, off-target activities absent in WAY-100635 (α1-adrenergic pIC50 = 6.6; ~250 nM) [3][4]. In behavioral assays, high-dose NAN-190 produces locomotor suppression indistinguishable from the α1-adrenergic antagonist prazosin, a confound not observed with selective 5-HT1A antagonists [5]. Substituting NAN-190 with a silent antagonist will therefore alter experimental outcomes whenever presynaptic autoreceptor tone, noradrenergic signaling, or off-target pharmacology contributes to the measured endpoint.

Quantitative Differentiation of NAN-190 Hydrobromide: Comparative Evidence Against WAY-100635, BMY 7378, and 8-OH-DPAT


Partial Agonist Activity at Presynaptic 5-HT1A Autoreceptors: NAN-190 vs. Silent Antagonist WAY-100635

NAN-190 exhibits partial agonist activity at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, whereas WAY-100635 functions as a silent antagonist with negligible intrinsic activity. Using receptor theory applied to electrophysiological recordings, the intrinsic activity (α) for both NAN-190 and BMY 7378 was calculated to be in the range of 0.1–0.3 relative to the full agonist 8-OH-DPAT [1]. In vivo brain microdialysis studies confirm this functional distinction: NAN-190 (0.1–1.0 mg/kg, s.c.) dose-dependently reduced hippocampal 5-HT release, mimicking the effect of 8-OH-DPAT, while silent antagonists do not decrease 5-HT output [2]. This partial agonist profile means NAN-190 can antagonize the effects of full agonists at postsynaptic receptors while simultaneously activating presynaptic autoreceptors, producing a net effect that differs fundamentally from silent antagonism [3].

5-HT1A pharmacology partial agonism intrinsic activity dorsal raphe nucleus

Potent α1-Adrenergic Receptor Binding: Nearly Equal Affinity for 5-HT1A and α1 Sites

NAN-190 demonstrates near-equivalent binding affinity for 5-HT1A and α1-adrenergic receptors, a polypharmacology that contrasts sharply with the high selectivity of WAY-100635. In radioligand binding assays, NAN-190 exhibits Ki = 0.6 nM at 5-HT1A sites and Ki = 0.8 nM at α1-adrenergic sites, representing only a 1.3-fold selectivity [1]. In functional cardiovascular studies, intravenous NAN-190 (1–300 μg/kg) produced dose-dependent hypotension in anesthetized rats (p < 0.001) and shifted phenylephrine concentration-response curves rightward, confirming vascular α1-adrenergic antagonism [2]. By comparison, WAY-100635 exhibits a pIC50 of 8.9 for 5-HT1A (∼1.3 nM) versus pIC50 of 6.6 for α1-adrenergic (∼250 nM), yielding approximately 190-fold selectivity . The original medicinal chemistry efforts that produced NAN-190 explicitly aimed to reduce this α1-adrenergic liability, leading to analogs with up to 160-fold selectivity, underscoring that the parent compound's α1 affinity is a defining characteristic rather than an artifact [3].

receptor selectivity off-target pharmacology adrenergic binding affinity

Functional α2-Adrenoceptor Blockade: Direct Evidence from Electrophysiology and Smooth Muscle Assays

NAN-190 functionally blocks α2-adrenoceptors at concentrations relevant to its 5-HT1A antagonist activity. In submucosal neurons of the guinea pig ileum, NAN-190 depressed noradrenaline-evoked hyperpolarizations and inhibitory postsynaptic potentials mediated by α2-adrenoceptors [1]. In the guinea pig vas deferens, NAN-190 enhanced neurally evoked contractions, a functional signature of α2-adrenoceptor blockade [2]. These effects were observed at the same concentrations used to antagonize 5-HT1A receptors in vitro, raising significant concerns about the compound's specificity in studies of serotonergic function. The α2-adrenoceptor blocking property is not shared by WAY-100635, which exhibits minimal α2 affinity. NAN-190 also displays reported activity at α2 adrenoceptors in vendor specifications, with the Ki for 5-HT1A cited as 6.8 nM in some datasheets alongside qualitative α2 activity notation .

α2-adrenergic off-target autonomic enteric nervous system

State-Dependent Nav1.7 Sodium Channel Blockade: 10-Fold Selectivity for Inactivated State

NAN-190 was recently identified as a state-dependent inhibitor of Nav1.7 sodium channels, with an IC50 on the inactivated state ten-fold more potent than on the rest state [1]. Whole-cell patch clamp studies demonstrated that NAN-190 leftward-shifted the fast inactivation curve by 9.07 mV and the slow inactivation curve by 38.56 mV, while having no effect on channel activation [2]. The compound also slowed recovery from both fast and slow inactivation and exhibited use-dependent blockade, consistent with preferential binding to the open/inactivated states of the channel [3]. In animal models, NAN-190 significantly alleviated Complete Freund's Adjuvant (CFA)-induced inflammatory pain, with thermal hyperalgesia and mechanical allodynia both reduced [4]. In dorsal root ganglion (DRG) neurons, NAN-190 primarily blocks tetrodotoxin-sensitive (TTX-S) sodium currents and is less sensitive to TTX-resistant (TTX-R) currents [5]. This Nav1.7 activity is not documented for other 5-HT1A antagonists such as WAY-100635 or BMY 7378.

Nav1.7 pain sodium channel state-dependent inhibition inflammatory pain

In Vivo Potency Comparison: BMY 7378 vs. NAN-190 in Dorsal Raphe Inhibition

In behaving cats, systemic administration of NAN-190 (5–250 μg/kg i.v.) produced dose-dependent inhibition of serotonergic dorsal raphe neuronal activity, but with approximately half the potency of the structurally related BMY 7378 [1]. The ED50 values for inhibition were 15.3 μg/kg for BMY 7378 versus 34.2 μg/kg for NAN-190, representing a 2.2-fold potency difference [2]. This in vivo potency differential contrasts with the in vitro electrophysiology findings where threshold inhibitory concentrations were 1 nM for BMY 7378 and 3 nM for NAN-190, with both compounds achieving complete inhibition at approximately 30 nM and calculated intrinsic activities of 0.1–0.3 [3]. The consistent 2- to 3-fold potency difference across in vitro and in vivo assays indicates that while NAN-190 and BMY 7378 share similar partial agonist profiles at 5-HT1A autoreceptors, BMY 7378 is consistently more potent.

in vivo potency ED50 dorsal raphe serotonergic dose-response

Differential Behavioral Effects in Elevated Plus-Maze: NAN-190 vs. WAY-100635

In the murine elevated plus-maze test, NAN-190 and WAY-100635 produce markedly divergent dose-response profiles. WAY-100635 (0.03–9.0 mg/kg) exhibited a bell-shaped dose-response relationship consistent with an anxiolytic-like effect, with increased non-exploratory behaviors only at the highest dose tested [1]. In contrast, NAN-190 showed a biphasic pattern: lower doses produced significant behavioral effects, but higher doses (2.5–10.0 mg/kg) markedly decreased locomotor activity and other active behaviors [2]. Critically, this high-dose locomotor suppression profile closely mimicked that produced by the α1-adrenoceptor antagonist prazosin (2.5 mg/kg), which also inhibited open arm activity [3]. The authors concluded that NAN-190's behavioral effects at higher doses are confounded by α1-adrenoceptor antagonism, a confound absent with the selective 5-HT1A antagonist WAY-100635 [4].

anxiety elevated plus-maze behavioral pharmacology locomotor activity dose-response

Recommended Research Applications for NAN-190 Hydrobromide Based on Quantified Pharmacological Differentiation


Investigating Functional Selectivity and Partial Agonism at 5-HT1A Autoreceptors

NAN-190 is specifically suited for studies examining the functional consequences of partial agonism at presynaptic 5-HT1A autoreceptors. Its intrinsic activity of 0.1–0.3 in dorsal raphe neurons provides an intermediate phenotype between silent antagonists (α ≈ 0) and full agonists (α = 1.0), enabling investigation of how varying degrees of receptor activation modulate 5-HT neuronal firing and neurotransmitter release [1]. In vivo microdialysis experiments confirm that NAN-190 reduces hippocampal 5-HT output, unlike silent antagonists, making it a valuable comparator for teasing apart pre- versus postsynaptic 5-HT1A contributions to behavioral and neurochemical endpoints [2].

Polypharmacology Studies Requiring Combined 5-HT1A and α1/α2-Adrenergic Modulation

For research programs investigating the intersection of serotonergic and noradrenergic signaling, NAN-190 offers a unique polypharmacological profile with sub-nanomolar affinity at both 5-HT1A (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM), plus functional α2-adrenoceptor blockade [1][2][3]. This dual/triple activity makes NAN-190 particularly relevant for cardiovascular studies where 5-HT1A and α-adrenergic systems converge, or for autonomic nervous system investigations where both receptor families contribute to physiological regulation. Researchers must implement appropriate controls (e.g., selective α1 or α2 antagonists) to deconvolute the contributions of each target [4].

Pain Research Leveraging Nav1.7 Sodium Channel Inhibition

The recent identification of NAN-190 as a state-dependent Nav1.7 sodium channel blocker, with 10-fold selectivity for the inactivated state and significant efficacy in CFA-induced inflammatory pain models, opens applications in pain research distinct from its serotonergic pharmacology [1]. NAN-190 leftward-shifts fast and slow inactivation curves by 9.07 mV and 38.56 mV respectively and preferentially blocks TTX-sensitive sodium currents in DRG neurons [2]. For researchers studying sodium channel pharmacology or developing Nav1.7-targeted analgesics, NAN-190 serves as a structurally distinct chemical probe. However, interpretation of in vivo pain studies must account for concurrent 5-HT1A and α-adrenergic activities [3].

Behavioral Pharmacology with Controlled Dose Ranges to Isolate 5-HT1A Effects

NAN-190 can be employed in behavioral studies examining 5-HT1A receptor function provided that doses are maintained below the threshold for α1-adrenergic confounds. In elevated plus-maze assays, significant behavioral effects occur at lower doses, while doses exceeding 2.5 mg/kg produce locomotor suppression indistinguishable from the α1 antagonist prazosin [1]. Researchers should therefore (1) limit NAN-190 to doses ≤ 2.5 mg/kg for experiments aimed at isolating 5-HT1A-mediated behaviors, or (2) include prazosin or other α1 antagonist controls to explicitly account for adrenergic contributions when higher doses are required [2]. This dose-dependent polypharmacology also makes NAN-190 suitable for studies explicitly designed to dissect serotonergic versus noradrenergic contributions to anxiety-like behavior [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for NAN-190 hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.